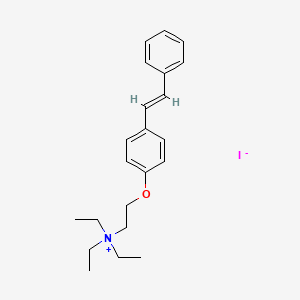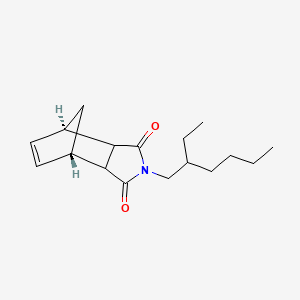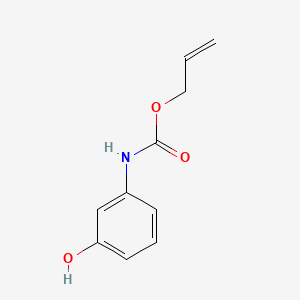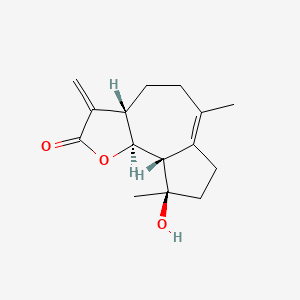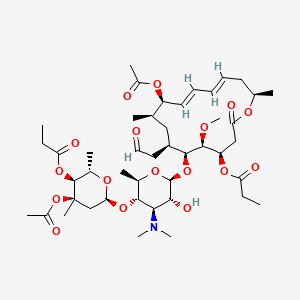
p38 MAP Kinase Inhibitor III
Overview
Description
p38 MAP Kinase Inhibitor III is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress and inflammation. The compound is primarily used in research to study the inhibition of p38 MAPK, which plays a significant role in various inflammatory and autoimmune diseases .
Mechanism of Action
Target of Action
ML3403, also known as p38 MAP Kinase Inhibitor III, primarily targets the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Mode of Action
ML3403 is a cell-permeable, potent inhibitor of p38 MAPK . Kinetic studies indicate that this compound is competitive with respect to ATP . This means that ML3403 competes with ATP for binding to the ATP-binding site of the p38 MAPK, thereby inhibiting the kinase’s activity .
Biochemical Pathways
The inhibition of p38 MAPK by ML3403 affects the MAPK signaling pathway . This pathway plays an integral role in disease states including oncogenesis, autoimmune diseases, and inflammatory processes . By inhibiting p38 MAPK, ML3403 suppresses the release of cytokines, which are signaling molecules that mediate and regulate immunity, inflammation, and hematopoiesis .
Result of Action
The primary result of ML3403’s action is the suppression of cytokine release . This has been demonstrated both in vivo (in LPS-stimulated mice) and in vitro (in LPS-stimulated isolated human PBMCs) . Specifically, ML3403 has been shown to suppress the release of TNF-α and IL-1β, two key pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of ML3403 can be influenced by various environmental factors. For instance, ML3403 should be stored at 2-8°C, protected from light . Upon solubilization, it should be apportioned into working aliquots and stored at -20°C . Avoiding repeated freeze/thaw cycles is recommended as they could potentially affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
ML3403 plays a significant role in biochemical reactions, particularly in the inhibition of p38 MAP kinase . This compound competes with ATP, indicating its role in energy transfer processes .
Cellular Effects
ML3403 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it suppresses the release of cytokines, such as TNF-α and IL-1β, in both in vivo and in vitro settings .
Molecular Mechanism
At the molecular level, ML3403 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a competitive inhibitor with respect to ATP, suggesting that it binds to the same site as ATP on the p38 MAP kinase .
Temporal Effects in Laboratory Settings
Over time, ML3403 demonstrates stability and does not degrade significantly . Its long-term effects on cellular function have been observed in in vitro or in vivo studies, showing consistent suppression of cytokine release .
Dosage Effects in Animal Models
The effects of ML3403 vary with different dosages in animal models . At a dosage of 1.33 mg/kg, it effectively suppresses LPS-induced TNF-α release in mice .
Metabolic Pathways
ML3403 is involved in the p38 MAP kinase pathway . It interacts with enzymes in this pathway, influencing metabolic flux and metabolite levels .
Transport and Distribution
ML3403 is transported and distributed within cells and tissues
Subcellular Localization
It is known that ML3403 is cell-permeable , suggesting that it can cross cell membranes and potentially localize to various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p38 MAP Kinase Inhibitor III involves a multi-step process. One common synthetic route includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of sulfonated amorphous carbon and eosin Y as catalysts . The products are characterized by melting point, 1H and 13C NMR, and HRMS (ESI).
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: p38 MAP Kinase Inhibitor III undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its biological activity, particularly in inhibiting the p38 MAPK pathway .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sulfonated amorphous carbon, eosin Y, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and product stability .
Major Products: The major products formed from the reactions involving this compound are typically intermediates and final compounds that retain the inhibitory activity against p38 MAPK. These products are often characterized by their ability to suppress cytokine release in vitro and in vivo .
Scientific Research Applications
p38 MAP Kinase Inhibitor III has a wide range of scientific research applications:
Chemistry: Used to study the inhibition of kinase activity and the effects of kinase inhibitors on various biochemical pathways.
Biology: Investigates the role of p38 MAPK in cellular stress responses, inflammation, and apoptosis.
Comparison with Similar Compounds
- SB 203580
- SB 202190
- BIRB 796
- H-89 dihydrochloride hydrate
Comparison: p38 MAP Kinase Inhibitor III is unique due to its high selectivity and potency in inhibiting p38 MAPK. Compared to other inhibitors like SB 203580 and BIRB 796, this compound exhibits reduced inhibitory activity against cytochrome P450-2D6, making it more suitable for in vivo studies .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPWQNBKEIVYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336897 | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549505-65-9 | |
| Record name | ML-3403 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-3403 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




